molecular formula C23H31BrN4OS B4003375 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide

Cat. No.: B4003375
M. Wt: 491.5 g/mol
InChI Key: VWOKQHJGSHTFJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide is a useful research compound. Its molecular formula is C23H31BrN4OS and its molecular weight is 491.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.14020 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Cascade Reactions

Heterocyclic compounds play a critical role in the development of new drugs due to their complex structures and potent biological activities. The study by Schmeyers and Kaupp (2002) demonstrates the utility of thioureido-acetamides in heterocyclic syntheses through one-pot cascade reactions, leading to the formation of various heterocycles such as 2-iminothiazoles and imidazo[1,2-c]pyrimidines. This approach highlights the potential of using similar compounds in the synthesis of novel heterocycles with significant therapeutic value (J. Schmeyers & G. Kaupp, 2002).

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds are of great interest in the search for new antibacterial and antifungal agents. Darwish et al. (2014) synthesized a range of novel heterocyclic compounds incorporating sulfamoyl moiety, which demonstrated promising antibacterial and antifungal activities. This study indicates the potential of similar acetamide derivatives to serve as bases for developing new antimicrobial agents with broad-spectrum efficacy (E. Darwish et al., 2014).

Biological Activity Evaluation

The evaluation of biological activity is crucial for the development of new therapeutic agents. The synthesis and biological evaluation of acetamides, arylureas, and derivatives derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles by Mazzone et al. (1987) showed anti-inflammatory and analgesic activities, suggesting the relevance of such studies in discovering new drugs with potential analgesic and antipyretic properties (G. Mazzone et al., 1987).

Green Chemistry in Drug Design

The application of green chemistry principles in drug design is increasingly important for sustainable development. Reddy et al. (2014) reported the environmentally friendly synthesis of compounds with potential analgesic and antipyretic activities, highlighting the importance of green synthesis methods in the development of new pharmaceuticals (Y. D. Reddy et al., 2014).

Properties

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-dicyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BrN4OS/c1-27-22(19-14-8-9-15-20(19)24)25-26-23(27)30-16-21(29)28(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOKQHJGSHTFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide
Reactant of Route 6
2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-dicyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.